Azulen-2-amine
Overview
Description
Azulen-2-amine, also known as 2-Aminoazulene, is a chemical compound with the molecular formula C10H9N . It has a molecular weight of 143.19 . The compound is characterized by its unique structure, which includes a seven-membered and a five-membered ring .
Synthesis Analysis
This compound can be synthesized through various methods. One approach involves the reaction of this compound with oxalyl dichloride, which provides azuleno[2,1-b]pyrrole-2,3-dione. This compound, after condensation with isatoic anhydrides, affords azuleno[1’,2’:4,5]pyrrolo[2,1-b]quinazoline-6,14-dione in high yield . Another method involves the [8+2] cycloaddition of 2H-cycloheptafuran-2-ones with silyl enol ethers .Molecular Structure Analysis
The structure of this compound is unique due to its fused 5- and 7-membered ring systems . The introduction of diarylamino groups at the 2- and 6-positions of azulene was found to invert the order of the orbital energy levels, resulting in a substantial increase in absorbance in the visible region .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with oxalyl dichloride to produce azuleno[2,1-b]pyrrole-2,3-dione . Additionally, the degradation of amines is a significant issue allied to amine-based carbon dioxide (CO2) absorption in post-combustion CO2 capture .Physical and Chemical Properties Analysis
This compound has a melting point of 93-94℃ and a boiling point of 307℃. It has a density of 1.137 and a flash point of 157℃ . The compound exhibits quite interesting and unique optical and physical properties .Scientific Research Applications
Synthesis and Derivatives
Azulen-2-amine, a derivative of azulene, has been extensively studied in the field of organic synthesis. Researchers have explored various methods for synthesizing 2-aminoazulene derivatives. For example, Yokoyama et al. (2003) achieved the synthesis of 2-aminoazulenes by reacting 2-bromoazulene with several amines via palladium-catalyzed amination (Yokoyama et al., 2003). Additionally, Kurokawa and Anderson (1983) synthesized azulene analogs of biologically active amines, demonstrating the potential for creating derivatives with biological activity (Kurokawa & Anderson, 1983).
Biochemical Applications
In biochemical research, azulene derivatives have shown promise. For instance, Kurokawa and Anderson (1983) also found that some azulene derivatives were active in vitro in inhibiting enzymes like prostaglandin 15-hydroxydehydrogenase and cyclic AMP-phosphodiesterase, which indicates potential pharmacological uses (Kurokawa & Anderson, 1983).
Material Science Applications
In material science, azulene derivatives have been explored for their unique electronic and photophysical properties. Ito et al. (2005) studied the amphoteric redox behavior of azulene-substituted aromatic amines, which could be useful in developing new materials for electronics or photonics (Ito et al., 2005).
Environmental Applications
Azulene derivatives have also found applications in environmental science. Abdel Moamen et al. (2019) investigated the use of a novel azulene-based scavenger for the removal of ions like Cs+ and Sr2+ from aqueous systems, highlighting its potential in decontamination and environmental cleanup (Abdel Moamen et al., 2019).
Future Directions
Azulene and its derivatives, including Azulen-2-amine, continue to attract the attention of researchers due to their unique properties and potential applications in various fields such as pharmaceuticals, organic electronics, solar cells, and non-linear optics . The synthesis of this compound and its derivatives is an active area of research, with new synthetic methods, reactivity, and physical properties continuing to be discovered .
Mechanism of Action
Target of Action
Azulen-2-amine is a derivative of azulene, an aromatic hydrocarbon that possesses a unique chemical structure and interesting biological properties . Azulene and its derivatives have been widely used for hundreds of years in antiallergic, antibacterial, and anti-inflammatory therapies .
Mode of Action
It has been suggested that azulene derivatives exert anti-inflammatory effects through complex interactions with biological pathways . One of the key mechanisms involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes .
Biochemical Pathways
This compound may affect several biochemical pathways. For instance, it has been suggested that azulene derivatives can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins . Prostaglandins are key mediators of inflammatory processes, so this inhibition could explain the anti-inflammatory properties of this compound .
Pharmacokinetics
It has been suggested that it has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 2.18 , and it has a solubility of 0.224 mg/ml .
Result of Action
It has been suggested that azulene derivatives can exert anti-inflammatory effects . This could be due to their ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes .
Biochemical Analysis
Biochemical Properties
Azulen-2-amine, like other azulene derivatives, interacts with various enzymes and proteins. One of the key mechanisms involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes . The unique structure of azulene allows it to interact with these biomolecules in a way that can influence biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the reaction of azulene with amines provides different products according to the nature of the starting materials .
Metabolic Pathways
This compound is likely involved in several metabolic pathways. While specific pathways for this compound are not currently known, azulene and its derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical structure. The attachment points of the substituents to the azulene center influence the redox functionality on charge transport .
Subcellular Localization
Research on similar compounds suggests that the chemical structure of the side chains and backbone can influence subcellular localization .
Properties
IUPAC Name |
azulen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSBMMUQJIMLKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412776 | |
Record name | azulen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10412776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50472-20-3 | |
Record name | 2-Azulenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50472-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | azulen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10412776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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